molecular formula C10H15NO2S B13053669 (1S)-1-(3-methanesulfonylphenyl)propan-1-amine

(1S)-1-(3-methanesulfonylphenyl)propan-1-amine

Cat. No.: B13053669
M. Wt: 213.30 g/mol
InChI Key: MDAOFGKPCKLGQB-JTQLQIEISA-N
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Description

(S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound with a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Functional Group Introduction: The methylsulfonyl group is introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

    Chiral Amine Formation: The chiral amine is formed through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Conditions typically involve nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL: The enantiomer of the compound with different chiral properties.

    1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINE: The non-chiral version without the hydrochloride salt.

    1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINE: A similar compound with an ethyl group instead of a propyl group.

Uniqueness

(S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

(1S)-1-(3-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO2S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1

InChI Key

MDAOFGKPCKLGQB-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N

Canonical SMILES

CCC(C1=CC(=CC=C1)S(=O)(=O)C)N

Origin of Product

United States

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